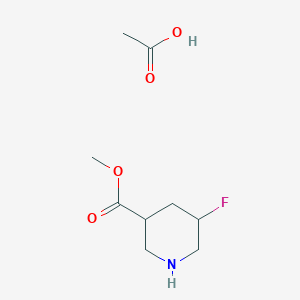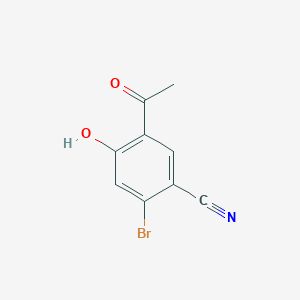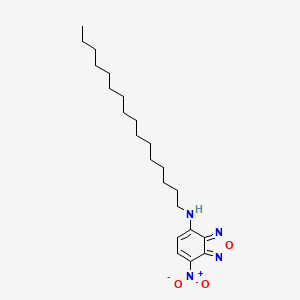
1-(4-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C9H11F3N2S and a molecular weight of 236.26 g/mol This compound is characterized by the presence of an ethyl group, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(4-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of hydrazine derivatives with corresponding substituted phenyl compounds. One common method involves the reaction of 4-ethyl-3-(trifluoromethylthio)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired hydrazine derivative .
Chemical Reactions Analysis
1-(4-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or nitroso derivatives under specific conditions.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
1-(4-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:
1-(4-Ethyl-3-(trifluoromethylthio)phenyl)urea: This compound has a similar structure but contains a urea moiety instead of a hydrazine group.
1-(3-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine: This isomeric compound has the ethyl and trifluoromethylthio groups in different positions on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11F3N2S |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
[4-ethyl-3-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C9H11F3N2S/c1-2-6-3-4-7(14-13)5-8(6)15-9(10,11)12/h3-5,14H,2,13H2,1H3 |
InChI Key |
QQDHQIXPLAWFQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)NN)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[3-Methoxy-4-(2-phenoxyethoxy)benzylidene]propanedinitrile](/img/structure/B14057949.png)









